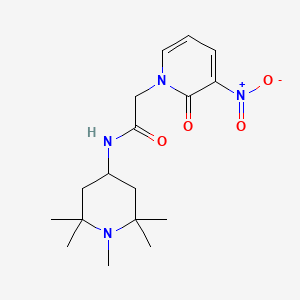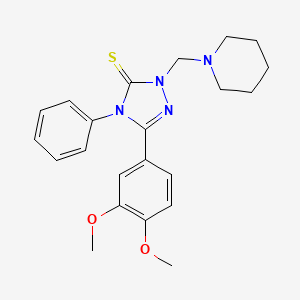
2-(3-nitro-2-oxopyridin-1(2H)-yl)-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-nitro-2-oxopyridin-1(2H)-yl)-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)acetamide is a complex organic compound that features a nitro group, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitro-2-oxopyridin-1(2H)-yl)-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the pyridine ring.
Acylation: Formation of the acetamide linkage.
Cyclization: Formation of the piperidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Potential use as a therapeutic agent in treating various diseases.
Industry
Material Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-nitro-2-oxopyridin-1(2H)-yl)-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-nitro-2-oxopyridin-1(2H)-yl)-N-(4-methylpiperidin-4-yl)acetamide
- 2-(3-nitro-2-oxopyridin-1(2H)-yl)-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)propionamide
Uniqueness
The unique structural features of 2-(3-nitro-2-oxopyridin-1(2H)-yl)-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)acetamide, such as the combination of a nitro group, a pyridine ring, and a piperidine ring, distinguish it from similar compounds. These features may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H26N4O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(3-nitro-2-oxopyridin-1-yl)-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C17H26N4O4/c1-16(2)9-12(10-17(3,4)19(16)5)18-14(22)11-20-8-6-7-13(15(20)23)21(24)25/h6-8,12H,9-11H2,1-5H3,(H,18,22) |
InChI Key |
APEGJOGEWURJCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)NC(=O)CN2C=CC=C(C2=O)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-o-tolyloxy-acetamide](/img/structure/B11504742.png)
![N-Adamantan-1-ylmethyl-N-[1-(4-fluoro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide](/img/structure/B11504747.png)

![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11504762.png)
![methyl (2E)-2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11504766.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B11504773.png)
![5-{[(4-chloro-2-cyclohexylphenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11504779.png)
![N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11504786.png)
![1-(3-bromo-4-methylphenyl)-4-[(4-chlorophenyl)carbonyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11504794.png)
![4-{[(3Z)-5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11504798.png)
![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B11504819.png)
![{4-[(2-methylpropyl)sulfonyl]-6-nitro-1-phenyl-1H-indazol-3-yl}(piperidin-1-yl)methanone](/img/structure/B11504824.png)
